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molecular formula C7H11NO4 B3056501 ethyl N-(3-oxobutanoyl)carbamate CAS No. 7190-58-1

ethyl N-(3-oxobutanoyl)carbamate

Cat. No. B3056501
M. Wt: 173.17 g/mol
InChI Key: KTKYFDJHFHNAOV-UHFFFAOYSA-N
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Patent
US04247712

Procedure details

A mixture of diketene (25 g), urethane (20 g), and acetic acid (75 ml) was refluxed for 25 minutes. Evaporation of the acetic acid under reduced pressure gave a syrup which crystallized on scratching. Recrystallization from benzene gave 16.6 g (32.5%) of N-carbethoxyacetoacetamide as colorless needles.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[NH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9]>C(O)(=O)C>[C:8]([NH:7][C:4](=[O:5])[CH2:3][C:2]([CH3:1])=[O:6])([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C=C1CC(=O)O1
Name
Quantity
20 g
Type
reactant
Smiles
NC(=O)OCC
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 25 minutes
Duration
25 min
CUSTOM
Type
CUSTOM
Details
Evaporation of the acetic acid under reduced pressure
CUSTOM
Type
CUSTOM
Details
gave a syrup which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
Recrystallization from benzene

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OCC)NC(CC(=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.6 g
YIELD: PERCENTYIELD 32.5%
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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